molecular formula C11H11ClN2O2 B11872162 Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

Cat. No.: B11872162
M. Wt: 238.67 g/mol
InChI Key: PCKKJNBQRAWVNW-UHFFFAOYSA-N
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Description

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of an aminomethyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylate ester group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the aminomethyl and chloro substituents. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs, particularly those targeting neurological or oncological conditions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the chloro and carboxylate groups can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Indole-3-carboxylate: Another indole derivative with a carboxylate group, but lacking the aminomethyl and chloro substituents.

    5-Chloroindole: Similar in structure but without the aminomethyl and carboxylate groups.

    7-Aminomethylindole: Lacks the chloro and carboxylate groups but shares the aminomethyl substitution.

Uniqueness: Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antiviral Activity

Research has indicated that derivatives of indole compounds, such as this compound, exhibit antiviral properties, particularly against coronaviruses. In a study focused on SARS-CoV-2, related indole derivatives demonstrated varying degrees of inhibition against the viral 3CLpro enzyme, with some compounds showing IC50 values in the nanomolar range. For instance, one derivative exhibited an IC50 of 320 nM and an EC50 of 15 μM against the virus, indicating moderate antiviral activity .

Antitumor Activity

Indole derivatives have also been explored for their antitumor potential. Compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, certain indazole-containing derivatives demonstrated IC50 values as low as 0.64 μM against multiple myeloma cell lines . This suggests that modifications to the indole structure can enhance antitumor efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the indole ring. Studies have shown that specific modifications, such as the introduction of halogens or alkyl groups, can enhance potency against target enzymes or cancer cells. For instance, the incorporation of a chloropyridinyl ester at different positions on the indole ring resulted in significant variations in enzyme inhibitory activity .

Table 1: Biological Activity Summary of Indole Derivatives

CompoundTargetIC50 (nM)EC50 (µM)Notes
Compound ASARS-CoV-2 3CLpro32015Moderate antiviral activity
Compound BTumor Growth (HCT116)640N/AEffective in vivo
Compound CTumor Growth (MM1.S)640N/APromising lead compound

Table 2: Structure-Activity Relationships

ModificationPositionEffect on Activity
Methyl Group5-positionReduced potency
Chlorine Atom6-positionEnhanced potency
Alkyl SubstituentVarious positionsVariable effects based on size

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study evaluated several indole derivatives for their ability to inhibit SARS-CoV-2's main protease (3CLpro). This compound was among the tested compounds, showing an IC50 value comparable to other lead compounds. The research highlighted the importance of structural modifications in optimizing antiviral activity .

Case Study 2: Antitumor Activity in Preclinical Models

In another investigation, a series of indole derivatives were tested for their antitumor effects using various cancer cell lines. This compound exhibited significant antiproliferative effects, particularly against colon and breast cancer cell lines. The study concluded that specific substitutions on the indole scaffold could enhance therapeutic potential .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)9-7-2-3-14-10(7)6(5-13)4-8(9)12/h2-4,14H,5,13H2,1H3

InChI Key

PCKKJNBQRAWVNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1C=CN2)CN)Cl

Origin of Product

United States

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